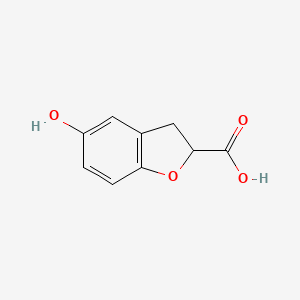
Acide 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylique
Vue d'ensemble
Description
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It belongs to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring fused with a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, a bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .Applications De Recherche Scientifique
Propriétés antioxydantes
Les dérivés du benzofurane ont été étudiés pour leurs propriétés antioxydantes. Par exemple, des analogues soufrés des tocophérols basés sur des structures de benzofurane ont été synthétisés, indiquant des applications potentielles dans la protection contre le stress oxydatif .
Activités anticancéreuses
Certains composés du benzofurane ont montré des effets inhibiteurs significatifs de la croissance cellulaire sur divers types de cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire . Cela suggère que les dérivés du benzofurane pourraient être développés comme agents anticancéreux.
Agents antimicrobiens
Le benzofurane est considéré comme un échafaudage émergent pour les agents antimicrobiens. La structure du benzofurane a été utilisée dans le développement de composés ayant des activités antimicrobiennes potentielles .
Synthèse organique
Les dérivés du benzofurane sont utilisés en synthèse organique, par exemple dans les réactions de couplage croisé de Suzuki-Miyaura pour préparer des nucléosides halogénés . Cela indique leur utilité dans la synthèse de molécules organiques complexes.
Activité des neurotransmetteurs
Certains dérivés du benzofurane sont connus pour affecter la libération de neurotransmetteurs dans le cerveau, affectant la propagation de la dopamine, de la norépinéphrine et de la sérotonine . Cela indique des applications possibles dans la recherche neurologique et le développement de médicaments.
Méthodologies de synthèse
La synthèse de composés du benzofurane implique diverses stratégies telles que l'éthérification en un pot et la cyclisation déshydratante de précurseurs en conditions basiques. Ces méthodologies sont cruciales pour préparer des dérivés du benzofurane pour des applications ultérieures .
Springer Link - Antioxydants polyfonctionnels RSC Publishing - Activités anticancéreuses RSC Publishing - Agents antimicrobiens ChemicalBook - Synthèse organique
Mécanisme D'action
Target of Action
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, also known as 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to various biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Analyse Biochimique
Biochemical Properties
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the downregulation of signaling cascades that promote cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biological activities compared to the parent compound. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux, leading to changes in the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver can enhance its detoxifying effects, while its presence in the brain can affect neurological functions .
Subcellular Localization
The subcellular localization of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Propriétés
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXHTVYZOVMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743211 | |
| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163729-43-8 | |
| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





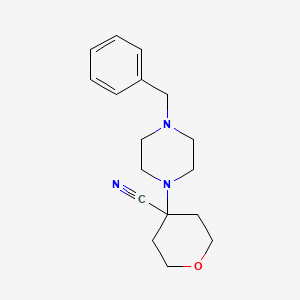
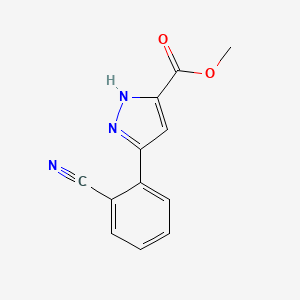
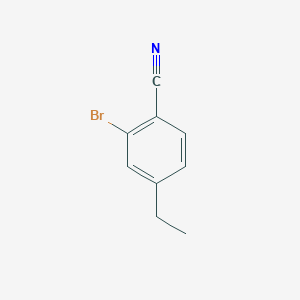
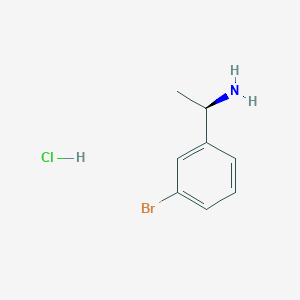





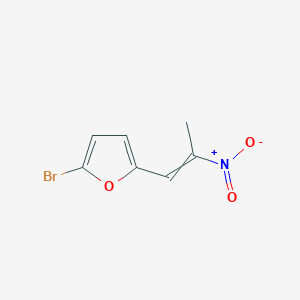

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)